molecular formula C11H8BrFO3 B11794500 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid

Cat. No.: B11794500
M. Wt: 287.08 g/mol
InChI Key: ZBFLPMDAUAPFNM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H8BrFO3 This compound is characterized by the presence of a benzofuran ring substituted with bromine, fluorine, and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methylation: The addition of a methyl group to the benzofuran ring.

    Acetic Acid Addition:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine, fluorine, or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-6-methylbenzoic acid: Shares a similar core structure but lacks the benzofuran ring.

    2-Bromo-4-fluoro-6-methylbenzofuran: Similar structure but without the acetic acid moiety.

Uniqueness

2-(2-Bromo-4-fluoro-6-methylbenzofuran-3-yl)acetic acid is unique due to the combination of its benzofuran ring and acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H8BrFO3/c1-5-2-7(13)10-6(4-9(14)15)11(12)16-8(10)3-5/h2-3H,4H2,1H3,(H,14,15)

InChI Key

ZBFLPMDAUAPFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)C(=C(O2)Br)CC(=O)O

Origin of Product

United States

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